molecular formula C15H17N3O B2451773 (E)-1-(4-prop-2-ynylpiperazin-1-yl)-3-pyridin-3-ylprop-2-en-1-one CAS No. 1355938-80-5

(E)-1-(4-prop-2-ynylpiperazin-1-yl)-3-pyridin-3-ylprop-2-en-1-one

Cat. No.: B2451773
CAS No.: 1355938-80-5
M. Wt: 255.321
InChI Key: CBEGWPMDXKAXIP-UHFFFAOYSA-N
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Description

(E)-1-(4-prop-2-ynylpiperazin-1-yl)-3-pyridin-3-ylprop-2-en-1-one is a complex organic compound featuring a piperazine ring substituted with a prop-2-ynyl group and a pyridinylprop-2-en-1-one moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-(4-prop-2-ynylpiperazin-1-yl)-3-pyridin-3-ylprop-2-en-1-one typically involves multi-step organic reactions. One common approach is the condensation of 4-prop-2-ynylpiperazine with 3-pyridin-3-ylprop-2-en-1-one under controlled conditions. The reaction may require catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure scalability and cost-effectiveness. This includes the use of continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality.

Chemical Reactions Analysis

Types of Reactions

(E)-1-(4-prop-2-ynylpiperazin-1-yl)-3-pyridin-3-ylprop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (Cl2, Br2) or alkylating agents (R-X) are employed under specific conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (E)-1-(4-prop-2-ynylpiperazin-1-yl)-3-pyridin-3-ylprop-2-en-1-one is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.

Biology

The compound’s potential biological activity makes it a candidate for studying interactions with various biological targets. It may serve as a lead compound in the development of new pharmaceuticals.

Medicine

In medicinal chemistry, this compound could be explored for its therapeutic potential. Its structure suggests possible applications in treating neurological disorders or as an antimicrobial agent.

Industry

In the industrial sector, this compound may be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action for (E)-1-(4-prop-2-ynylpiperazin-1-yl)-3-pyridin-3-ylprop-2-en-1-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating biological pathways and exerting its effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-prop-2-ynylpiperazin-1-yl)-3-phenylprop-2-en-1-one
  • 1-(4-prop-2-ynylpiperazin-1-yl)-3-(2-pyridyl)prop-2-en-1-one

Uniqueness

(E)-1-(4-prop-2-ynylpiperazin-1-yl)-3-pyridin-3-ylprop-2-en-1-one is unique due to the presence of both a piperazine ring and a pyridinylprop-2-en-1-one moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

(E)-1-(4-prop-2-ynylpiperazin-1-yl)-3-pyridin-3-ylprop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O/c1-2-8-17-9-11-18(12-10-17)15(19)6-5-14-4-3-7-16-13-14/h1,3-7,13H,8-12H2/b6-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBEGWPMDXKAXIP-AATRIKPKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN1CCN(CC1)C(=O)C=CC2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C#CCN1CCN(CC1)C(=O)/C=C/C2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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